molecular formula C15H22O B12688056 6-tert-Butyl-2-cyclopentylphenol CAS No. 93892-31-0

6-tert-Butyl-2-cyclopentylphenol

Cat. No.: B12688056
CAS No.: 93892-31-0
M. Wt: 218.33 g/mol
InChI Key: ABLULJUGVQLKDY-UHFFFAOYSA-N
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Description

6-tert-Butyl-2-cyclopentylphenol is an organic compound with the molecular formula C15H22O. It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclopentyl group attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-2-cyclopentylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with tert-butyl chloride and cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions allows for the large-scale production of this compound with minimal by-products and high purity.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-2-cyclopentylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Cyclopentyl-substituted alcohols.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

6-tert-Butyl-2-cyclopentylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a stabilizer in the production of plastics and as an additive in lubricants to enhance their performance and longevity.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-2-cyclopentylphenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.

    Membrane Stabilization: By integrating into cell membranes, it can enhance membrane stability and protect against environmental stressors.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Another phenolic compound with similar antioxidant properties but different steric hindrance due to the presence of two tert-butyl groups.

    2-tert-Butyl-4-methylphenol: Known for its use as an antioxidant in food and cosmetic products.

    Cyclopentylphenol: Lacks the tert-butyl group, resulting in different chemical reactivity and applications.

Uniqueness

6-tert-Butyl-2-cyclopentylphenol is unique due to the combination of the tert-butyl and cyclopentyl groups, which confer distinct steric and electronic properties. These features enhance its stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

93892-31-0

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-tert-butyl-6-cyclopentylphenol

InChI

InChI=1S/C15H22O/c1-15(2,3)13-10-6-9-12(14(13)16)11-7-4-5-8-11/h6,9-11,16H,4-5,7-8H2,1-3H3

InChI Key

ABLULJUGVQLKDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C2CCCC2

Origin of Product

United States

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